4-Nitrocinnamic acid is a yellow crystalline solid with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol. It is known for its needle-like crystal structure and has a melting point of 289°C. The compound is insoluble in water but can dissolve in organic solvents. It occurs naturally in the heartwood of Cassia garrettiana and has various synonyms including p-nitrocinnamic acid and 3-(4-nitrophenyl)acrylic acid .
These reactions make it a versatile intermediate in organic synthesis .
This compound exhibits notable biological activities, particularly as a photosensitive agent. It has been shown to inhibit tyrosinase, an enzyme involved in melanin production, making it of interest for skin-whitening products. Additionally, 4-nitrocinnamic acid demonstrates potential anti-inflammatory properties by modulating pathways related to inflammation and bacterial infections . Its role in quorum sensing inhibition suggests further applications in controlling bacterial virulence .
Several methods exist for synthesizing 4-nitrocinnamic acid:
These methods highlight its accessibility for laboratory synthesis and industrial applications .
4-Nitrocinnamic acid finds applications across various fields:
Research indicates that 4-nitrocinnamic acid interacts with several biological targets. Its ability to inhibit tyrosinase suggests potential use in dermatological formulations aimed at reducing hyperpigmentation. Furthermore, studies on its effects on bacterial communication pathways indicate its promise as a therapeutic agent against infections mediated by quorum sensing mechanisms .
4-Nitrocinnamic acid shares structural similarities with several other compounds, which include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cinnamic Acid | C9H8O3 | Lacks nitro group; primarily used in flavoring |
p-Nitrophenylacrylic Acid | C9H9NO4 | Similar structure but with different functional groups |
3-(4-Nitrophenyl)propanoic Acid | C10H11NO4 | Longer carbon chain; used in polymer synthesis |
The presence of the nitro group distinguishes 4-nitrocinnamic acid from these similar compounds, imparting unique reactivity and biological properties. This feature enhances its utility in specific applications such as enzyme inhibition and material science innovations .
Irritant